molecular formula C17H12FN3O B2533843 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 372172-28-6

3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2533843
CAS No.: 372172-28-6
M. Wt: 293.301
InChI Key: OQHRQUJNILAHKP-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a fluorobenzyl halide under basic conditions, followed by cyclization to form the pyrimidoindole core . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    5-fluoroindole: An indole derivative with a fluorine atom at the 5-position.

    3-(4-fluorophenyl)-1H-indole: A simpler indole derivative with a fluorophenyl group.

Uniqueness

3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its fused pyrimidoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its diverse range of applications in scientific research.

Biological Activity

The compound 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H19_{19}F2_2N3_3O
  • IUPAC Name : 8-fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
  • SMILES Notation : Cc1c(Cn(c(cc2)c3cc2F)c2c3N=CN(Cc(cc3)ccc3F)C2=O)cccc1

The compound features a fluorinated phenyl group that may enhance its biological activity by improving binding affinity to target proteins.

Antimicrobial Properties

Research indicates that derivatives of pyrimidoindole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction studies .

The biological activity is attributed to several mechanisms:

  • Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit these enzymes with IC50_{50} values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating potential as an antibacterial agent .
  • Synergistic Effects : When combined with other antibiotics (e.g., ciprofloxacin), the compound exhibited synergistic effects that lowered the MICs of these drugs .

Study on Biofilm Inhibition

A notable study screened a library of compounds for biofilm inhibitors against Salmonella. Among 20,014 compounds tested, several pyrimidoindole derivatives were identified as effective biofilm inhibitors without affecting planktonic growth. This suggests a targeted approach to combat biofilm-associated infections while minimizing resistance development .

Anticancer Potential

In vitro studies have also explored the anticancer potential of pyrimidoindole derivatives. These studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to apoptosis and survival .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected pyrimidoindole derivatives:

Compound NameMIC (μg/mL)Target EnzymeIC50_{50} (μM)Biofilm Inhibition
7b0.22DNA Gyrase12.27Yes
100.25DHFR0.52Yes
Compound A0.30UnknownN/ANo

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c18-12-7-5-11(6-8-12)9-21-10-19-15-13-3-1-2-4-14(13)20-16(15)17(21)22/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRQUJNILAHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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